molecular formula C15H10N4O3 B2804822 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide CAS No. 1208824-21-8

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide

Cat. No.: B2804822
CAS No.: 1208824-21-8
M. Wt: 294.27
InChI Key: MROCRQKYRIOPMS-UHFFFAOYSA-N
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Description

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide is a heterocyclic compound that combines the structural features of furan, oxadiazole, and indole. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of multiple heteroatoms and aromatic rings in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the above synthetic route for large-scale production. This would include the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation reactions to form furan-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives of the oxadiazole ring.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Comparison with Similar Compounds

  • 5-Furan-2-yl-1,3,4-oxadiazole-2-thiol
  • 5-Furan-2-yl-4H-1,2,4-triazole-3-thiol
  • N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide

Comparison: N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide is unique due to the combination of furan, oxadiazole, and indole rings in its structure. This combination imparts distinct chemical properties and biological activities compared to other similar compounds. For instance, while 5-furan-2-yl-1,3,4-oxadiazole-2-thiol primarily exhibits antimicrobial activity, the indole derivative may have broader applications, including anticancer and enzyme inhibition properties .

Properties

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O3/c20-13(10-8-16-11-5-2-1-4-9(10)11)17-15-19-18-14(22-15)12-6-3-7-21-12/h1-8,16H,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROCRQKYRIOPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=NN=C(O3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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